3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
Description
3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is an organic compound that belongs to the class of quinazolinones This compound is characterized by the presence of a quinazolinone core, a cyclohexenyl group, and a sulfanyl group
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-13-8-4-5-9-14(13)17-16(20)18(15)11-10-12-6-2-1-3-7-12/h4-6,8-9H,1-3,7,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDECVXZEQNKTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2-aminobenzamide with cyclohex-1-en-1-yl ethyl bromide in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The cyclohexenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 2-(1-Cyclohexenyl)ethylamine
- Cyclohexenone
Uniqueness
3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, a cyclohexenyl group, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a derivative of the quinazoline family, which has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
Research indicates that compounds within the quinazoline class often exhibit multiple mechanisms of action. The specific biological activities of This compound include:
- Calcium Channel Blockade : Similar to other derivatives in the 3,4-dihydroquinazoline series, this compound may act as a T-type calcium channel blocker. Studies have shown that certain derivatives can inhibit Ca currents significantly at micromolar concentrations, suggesting a pathway for cardiovascular effects or anti-cancer activity .
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). For instance, IC50 values were reported at approximately 5.0 µM for A549 and 6.4 µM for HCT116, indicating strong potential for therapeutic use in oncology .
Data Table: Biological Activity Overview
| Activity Type | Effect | Target Cell Lines | IC50 (µM) |
|---|---|---|---|
| Calcium Channel Blockade | Inhibition of Ca currents | N/A | N/A |
| Cytotoxicity | Cell death | A549 (lung cancer) | 5.0 |
| HCT116 (colon cancer) | 6.4 |
Case Study 1: Cytotoxic Effects
In a study aimed at evaluating the cytotoxic effects of various quinazoline derivatives, This compound was synthesized and tested against multiple cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The mechanism was attributed to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Study 2: Calcium Channel Inhibition
Another study focused on the electrophysiological properties of this compound revealed that it effectively blocked T-type calcium channels at concentrations above 10 µM. This property is particularly relevant for developing drugs targeting cardiovascular diseases or neurological disorders where calcium signaling plays a critical role .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[2-(cyclohex-1-en-1-yl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation and functionalization. For analogous quinazolinone derivatives, reflux conditions in polar solvents (e.g., ethanol or methanol) under nitrogen atmosphere are common. Reaction times (6–12 hours) and stoichiometric ratios of reagents (e.g., thiolating agents like P₂S₅) must be optimized to avoid side products. Monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical .
- Data Consideration : Yield variations (e.g., 60–85%) may arise from solvent polarity and temperature gradients. For example, ethanol at 80°C improves solubility of intermediates compared to methanol .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodology : X-ray crystallography (for solid-state conformation) and spectroscopic methods (¹H/¹³C NMR, FT-IR) are standard. For quinazolinone derivatives, key structural markers include:
- NMR : Chemical shifts at δ 7.5–8.5 ppm (aromatic protons), δ 2.5–3.5 ppm (cyclohexenyl protons).
- FT-IR : Stretching vibrations for C=S (1150–1250 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
- Data Contradiction : Discrepancies in bond lengths (e.g., C–S vs. C–O) between crystallographic data and computational models (DFT) require validation via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfanyl group in nucleophilic substitution or redox reactions?
- Methodology : Kinetic studies (e.g., UV-Vis monitoring of thiol-disulfide exchange) and computational modeling (Gaussian, DFT) can elucidate reaction pathways. For example, the sulfanyl group’s nucleophilicity is pH-dependent, with optimal activity in mildly acidic conditions (pH 5–6) .
- Experimental Design : Use deuterated solvents (DMSO-d₆) to track proton exchange in NMR, paired with cyclic voltammetry to assess redox behavior .
Q. How do structural modifications (e.g., substituents on the cyclohexenyl group) affect bioactivity in target validation studies?
- Methodology : Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., halogenation or methoxylation of the cyclohexenyl ring). Bioassays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC₅₀ determination via MTT assay). For example:
-
Table 1 : Comparative IC₅₀ values for analogs against kinase targets .
Analog Substituent Target Enzyme IC₅₀ (µM) –H EGFR 12.3 –Cl EGFR 8.7 –OCH₃ VEGFR-2 5.2 - Data Contradiction : Conflicting reports on Cl-substituted analogs’ solubility vs. activity require solubility parameter analysis (Hansen solubility parameters) .
Q. What strategies resolve contradictions in reported spectral data for this compound across studies?
- Methodology : Cross-validate spectral data with independent labs and reference databases (e.g., PubChem, Reaxys). For instance, discrepancies in ¹³C NMR shifts (e.g., carbonyl carbon at δ 170 vs. 175 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Standardize sample preparation (degassing, concentration) to minimize artifacts .
Methodological and Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products. Key parameters:
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess thiol oxidation.
- Thermal degradation : TGA/DSC analysis to identify decomposition thresholds .
Q. What computational tools are recommended for predicting environmental fate or toxicity?
- Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives or ECOSAR for aquatic toxicity. For example:
- Predicted Log P : 3.2 (moderate bioaccumulation risk) .
- Limitations : In silico models may underestimate reactivity of the sulfanyl group; validate with experimental microcosm studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
